2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine
CAS No.: 2098102-31-7
Cat. No.: VC3121846
Molecular Formula: C9H10ClF2N3
Molecular Weight: 233.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098102-31-7 |
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Molecular Formula | C9H10ClF2N3 |
Molecular Weight | 233.64 g/mol |
IUPAC Name | 2-chloro-3-[3-(difluoromethyl)pyrrolidin-1-yl]pyrazine |
Standard InChI | InChI=1S/C9H10ClF2N3/c10-7-9(14-3-2-13-7)15-4-1-6(5-15)8(11)12/h2-3,6,8H,1,4-5H2 |
Standard InChI Key | RLAZJEULPFTFPN-UHFFFAOYSA-N |
SMILES | C1CN(CC1C(F)F)C2=NC=CN=C2Cl |
Canonical SMILES | C1CN(CC1C(F)F)C2=NC=CN=C2Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine features a pyrazine core (a six-membered aromatic heterocycle containing two nitrogen atoms) with two key substituents: a chlorine atom at the 2-position and a pyrrolidine ring attached at the 3-position. The pyrrolidine ring itself contains a difluoromethyl group at the 3-position, creating a stereocenter. This structural arrangement results in a molecule with multiple functional groups capable of engaging in various intermolecular interactions.
The structural features can be broken down as follows:
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A pyrazine core providing a rigid, electron-poor aromatic system
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A chlorine atom at the 2-position offering halogen bonding capabilities
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A pyrrolidine ring introducing conformational flexibility and a basic nitrogen
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A difluoromethyl group conferring unique hydrogen-bonding properties and metabolic stability
The compound shares structural similarities with 2-Chloro-3-(piperazin-1-yl)pyrazine, which has a documented structure in the literature featuring a piperazine ring rather than a pyrrolidine ring . It also has structural elements in common with compounds containing the (3S)-3-(difluoromethyl)pyrrolidin-1-yl moiety, such as 2-[2-[5-[(3S)-3-(difluoromethyl)pyrrolidin-1-yl]-2-methyl-1,2,4-triazol-3-yl]ethyl]-5,8-dimethyl- triazolo[1,5-a]pyrazine .
Physicochemical Properties
Based on its structure and comparisons with related compounds, 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine would be expected to have the following physicochemical properties:
The difluoromethyl group typically imparts specific properties to molecules, including increased lipophilicity compared to the corresponding methyl group, but lower than a trifluoromethyl group. The C-H bond of the difluoromethyl group is relatively acidic due to the electron-withdrawing effect of the fluorine atoms, allowing it to function as a hydrogen bond donor, in contrast to the trifluoromethyl group found in compounds like 2-Chloro-3-(trifluoromethyl)pyrazine .
Spectroscopic Method | Expected Characteristics |
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¹H NMR | - Pyrazine protons: 8.0-8.5 ppm (2H, singlets) - Pyrrolidine ring protons: 1.8-3.8 ppm (7H, complex multiplets) - Difluoromethyl proton: 5.8-6.5 ppm (1H, triplet, J ≈ 55 Hz) |
¹³C NMR | - Pyrazine carbons: 135-160 ppm - Pyrrolidine carbons: 25-60 ppm - Difluoromethyl carbon: 115-120 ppm (triplet) |
¹⁹F NMR | - Difluoromethyl fluorines: -110 to -130 ppm (doublet) |
Mass Spectrometry | - Molecular ion: m/z 233/235 (characteristic Cl isotope pattern) - Fragment ions: loss of Cl (m/z 198), pyrrolidine fragmentation |
IR Spectroscopy | - C-F stretching: 1000-1100 cm⁻¹ - C-Cl stretching: 600-800 cm⁻¹ - C=N stretching: 1550-1650 cm⁻¹ - C-H stretching (difluoromethyl): 2950-3050 cm⁻¹ |
Synthesis and Preparation
Nucleophilic Aromatic Substitution Approach
A viable synthetic route would involve nucleophilic aromatic substitution (S₍N₎Ar) of a suitable 2,3-dihalopyrazine with 3-(difluoromethyl)pyrrolidine:
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Starting with 2,3-dichloropyrazine or 2-chloro-3-bromopyrazine
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Reaction with 3-(difluoromethyl)pyrrolidine in the presence of a base (e.g., potassium carbonate, triethylamine)
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Purification to obtain the desired product
This approach parallels the synthetic strategies used for related compounds such as 2-Chloro-3-(piperazin-1-yl)pyrazine . The reactivity difference between the halogen atoms at positions 2 and 3 of the pyrazine ring enables selective substitution at the more reactive 3-position.
Palladium-Catalyzed Coupling Approach
Another potential synthetic route involves palladium-catalyzed amination:
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Starting with 2,3-dichloropyrazine or 2-chloro-3-bromopyrazine
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Buchwald-Hartwig coupling with 3-(difluoromethyl)pyrrolidine using a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base
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Purification to isolate the desired product
This methodology is supported by the successful application of palladium-catalyzed couplings in the synthesis of related pyrazine derivatives, as demonstrated in the preparation of similar compounds .
Preparation of 3-(Difluoromethyl)pyrrolidine
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Starting from 3-pyrrolidinone or N-protected 3-pyrrolidinone
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Introduction of the difluoromethyl group using a fluorinating reagent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor
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Reduction of any resulting alkene if necessary
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Deprotection if a protected pyrrolidine was used
The presence of compounds containing the (3S)-3-(difluoromethyl)pyrrolidin-1-yl moiety in the literature suggests that synthetic methodologies for this building block have been established, though they may be complex and require careful stereochemical control.
Purification Methods
Purification of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine would likely involve:
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Column chromatography on silica gel using appropriate solvent systems (e.g., hexane/ethyl acetate gradients)
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Recrystallization from suitable solvents (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures)
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If necessary, conversion to a salt form (e.g., hydrochloride) for purification followed by free-basing
The difluoromethyl group is particularly significant in drug design as it can serve as a bioisostere for various functional groups, including hydroxyl groups. This substitution often improves metabolic stability while maintaining hydrogen-bonding capabilities. The combination with a pyrazine scaffold makes this compound a potential candidate for further development in medicinal chemistry programs.
Structure-Activity Relationship Considerations
For potential medicinal applications, the following structural features of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine would be significant for structure-activity relationships:
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The chlorine at the 2-position could:
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Serve as a hydrogen bond acceptor
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Participate in halogen bonding with protein targets
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Function as a site for further derivatization through substitution reactions
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The pyrrolidine nitrogen provides:
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A basic center for potential salt formation
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A potential hydrogen bond acceptor
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A site for further functionalization if desired
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The difluoromethyl group contributes:
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A weakly acidic C-H bond that can serve as a hydrogen bond donor
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Metabolic stability through the C-F bonds
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Altered lipophilicity compared to methyl or trifluoromethyl groups
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The pyrazine core offers:
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A rigid scaffold that positions functional groups in defined spatial arrangements
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Two nitrogen atoms that can serve as hydrogen bond acceptors
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An electron-poor aromatic system capable of π-stacking interactions
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The safety information for 2-Chloro-3-(trifluoromethyl)pyrazine indicates hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) , which would likely apply to the target compound as well.
Analytical Methods for Characterization
Chromatographic Methods
For identification and purity assessment of 2-Chloro-3-(3-(difluoromethyl)pyrrolidin-1-yl)pyrazine, the following chromatographic methods would be suitable:
High-Performance Liquid Chromatography (HPLC)
Parameter | Recommended Conditions |
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Column | C18 reversed-phase, 150 × 4.6 mm, 5 μm particle size |
Mobile Phase | Gradient of acetonitrile/water with 0.1% formic acid |
Detection | UV (260 nm), fluorescence if applicable, mass spectrometry |
Flow Rate | 1.0 mL/min |
Temperature | 30°C |
Gas Chromatography (GC)
Parameter | Recommended Conditions |
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Column | 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm, 0.25 μm film thickness |
Carrier Gas | Helium at 1 mL/min |
Temperature Program | 80°C (2 min) to 280°C at 10°C/min, hold for 5 min |
Injection | Split (10:1), 250°C |
Detection | FID and/or mass spectrometry |
Spectroscopic Identification
For comprehensive characterization, multiple spectroscopic techniques should be employed, including:
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NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D experiments like COSY, HSQC, HMBC)
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High-resolution mass spectrometry
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Infrared spectroscopy
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UV-Visible spectroscopy
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